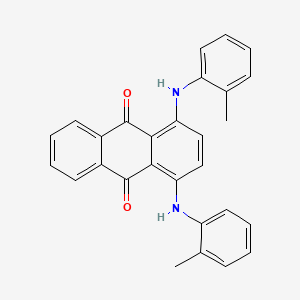

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Vue d'ensemble

Description

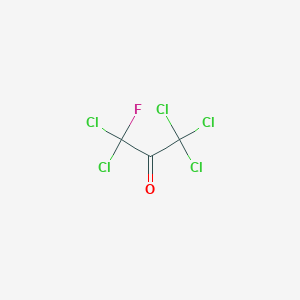

The compound "N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine" is a derivative of benzene-1,4-diamine with nitrophenyl groups attached to the nitrogen atoms. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and behaviors of structurally related compounds. For instance, the redox behavior of N,N,N',N'-tetrakis(4-aminophenyl)benzidine and its derivatives has been studied, indicating the stability of higher ions and complex redox behavior . Similarly, the synthesis and structural studies of N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine and its transition metal chemistry have been explored .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a diamine precursor with other reagents to introduce various substituents. For example, N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine was synthesized by reacting a precursor with benzylmagnesium chloride, yielding moderate results . This suggests that the synthesis of "N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine" could potentially involve similar strategies, such as nitration reactions or direct substitution if a suitable diamine precursor is available.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction . These studies reveal the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties. For the compound , similar analytical methods would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes redox behavior and the ability to form coordination complexes with transition metals . The presence of nitro groups in "N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine" would likely influence its reactivity, potentially making it a good electron acceptor and affecting its redox properties. The study of similar compounds indicates that the formation of cation radicals and higher charged species is possible .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as their liquid crystalline behavior and smectogenic properties, have been investigated . The introduction of different substituents can significantly affect these properties. The chemical properties, including luminescence sensing and selective recognition abilities, have also been explored in coordination polymers based on related structural motifs . The fluorinated derivatives of related compounds have shown promising optical properties, which could be relevant for the compound .

Applications De Recherche Scientifique

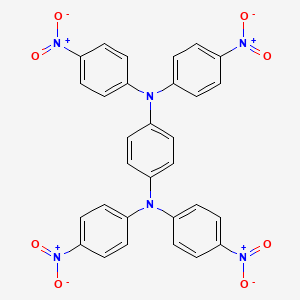

Application 1: Coordination Polymer for Selective Detection of TNP

- Summary of Application: This compound has been used in the synthesis of a Zn(II)-based coordination polymer, which can act as a luminescent sensor to sensitively detect 2,4,6-trinitrophenol (TNP), a highly explosive molecule .

- Methods of Application: The coordination polymer was synthesized using terephthalic acid and N1,N1,N4,N4-tetrakis(4-(1H-imidazol-1-yl)phenyl)benzene-1,4-diamine as the mixed ligands . The as-prepared complex was measured via elemental analysis and single crystal X-ray diffraction .

- Results or Outcomes: The coordination polymer showed high sensitivity and selectivity in the detection of TNP .

Application 2: Organic Intermediate in Coordination Chemistry

- Summary of Application: This compound is an organic intermediate that can form stable complexes with various metals . It belongs to the class of pyridine-based ligands, which are widely used in coordination chemistry .

- Methods of Application: The compound can be prepared from 4,4’-bipyridylamine and 1,4-dibromobenzene in a one-step process .

- Results or Outcomes: The resulting complexes have σ-electron-donating and π-electron-accepting abilities, which make them useful in a variety of applications .

Application 3: Hole Transport and Electron Blocking Layer Material

- Summary of Application: This compound, also known as BPBPA, is used as a Hole Transport, Electron Blocking Layer (HTL / EBL) material . It is popularly used in optoelectronic devices, such as high efficiency and long lifetime light-emitting diode devices (organic LEDs, OLEDs) .

- Methods of Application: The compound is incorporated into the device structure during the fabrication process of the OLED .

- Results or Outcomes: The use of this compound as a HTL / EBL material can enhance the efficiency and lifespan of OLED devices .

Application 4: Organic Intermediate

- Summary of Application: This compound is an organic intermediate that can be prepared from 4,4’-bipyridylamine and 1,4-dibromobenzene in a one-step process .

- Methods of Application: The compound can be used in the synthesis of various other organic compounds .

- Results or Outcomes: The resulting compounds can have various applications in different fields .

Application 5: Organic Light-Emitting Diodes (OLEDs) Devices

- Summary of Application: This compound, also known as BPBPA, is used as a hole transport material or as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices .

- Methods of Application: The compound is incorporated into the device structure during the fabrication process of the OLED .

- Results or Outcomes: The use of this compound can enhance the efficiency and lifespan of OLED devices .

Application 6: Synthesis of Related Compounds

- Summary of Application: The synthesis of related compounds often involves the reaction of a diamine precursor with other reagents to introduce various substituents.

- Methods of Application: For example, N1,N1,N4,N4-Tetrakis (dibenzylphosphino)benzene-1,4-diamine was synthesized by reacting a precursor with benzylmagnesium chloride, yielding moderate results.

- Results or Outcomes: The resulting compounds can have various applications in different fields.

Propriétés

IUPAC Name |

1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUNCVYZWDLKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062950 | |

| Record name | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine | |

CAS RN |

3283-05-4 | |

| Record name | N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)